2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine

Hammett equation linear free-energy relationship pyrimidine SNAr regioselectivity

Regioselectivity issues plague 2,4-diaminopyrimidine library synthesis when C5 substituents alter SNAr preference. This 5-(4-methoxyphenyl) analog (σp ≈ -0.27) provides an electron-donating profile distinct from chloro/phenyl analogs for controlled sequential substitution. • Enables C2/C4-selective SNAr without tertiary amine strategies. • Direct precursor to antibacterial 2,4-diaminopyrimidines (cf. Khalifa et al., 2024). • XLogP3 3.7, TPSA 35 Ų for CNS penetration. • ≥97% purity, ¹H NMR/HPLC verified to exclude 6-aryl regioisomer.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 1523618-07-6
Cat. No. B1368090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
CAS1523618-07-6
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3
InChIKeyHIFPSJNJLGNUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Physicochemical Benchmarks


2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine (CAS 1523618-07-6) is a 5‑aryl‑2,4‑dichloropyrimidine building block with a molecular weight of 255.10 g/mol and a computed XLogP3‑AA of 3.7, placing it in a lipophilicity range suitable for CNS‑penetrant lead optimization [1]. The chlorine atoms at the C2 and C4 positions serve as sequential handles for regioselective nucleophilic aromatic substitution (SNAr) or cross‑coupling, while the 4‑methoxyphenyl group at C5 provides an electron‑donating bias (Hammett σp ≈ −0.27) that fundamentally distinguishes its reactivity profile from 5‑phenyl, 5‑(4‑chlorophenyl), and 5‑(4‑fluorophenyl) analogs [2].

2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Why Substitution Fails


The 5‑aryl substitution pattern of this compound is structurally rigid: moving the aryl group from C5 to C6 yields the regioisomer 2,4‑dichloro‑6‑(4‑methoxyphenyl)pyrimidine (CAS 163263‑91‑0), which exhibits distinct π‑conjugation and steric properties that alter SNAr regioselectivity [1]. Within the 5‑aryl series, the 4‑methoxy substituent is strongly electron‑donating (Hammett σp ≈ −0.27), whereas the 4‑chlorophenyl (σp ≈ +0.23) and unsubstituted phenyl (σp ≈ 0.00) analogs are electron‑withdrawing or neutral [2]. Because the electronic character of the C5 substituent directly governs whether SNAr occurs preferentially at C4 or C2, substituting a 4‑chlorophenyl or phenyl analog without adjusting subsequent synthetic steps can lead to incorrect regioisomers and failed library synthesis [3].

2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine vs. Analogs: Differentiation Evidence


Hammett σp: 4-Methoxyphenyl vs. 4-Chlorophenyl

The 4‑methoxyphenyl substituent is strongly electron‑donating (σp = −0.27), in contrast to the electron‑withdrawing 4‑chlorophenyl (σp = +0.23) and electronically neutral phenyl (σp = 0.00) analogs [1]. For 5‑substituted‑2,4‑dichloropyrimidines, electron‑withdrawing groups at C5 direct SNAr amination to C4; tertiary amine nucleophiles can override this to give C2 selectivity [2]. An electron‑donating group at C5 is predicted to alter the intrinsic C4‑vs‑C2 preference, making this compound a distinct reactivity tool for building C2‑ or C4‑differentiated pyrimidine libraries.

Hammett equation linear free-energy relationship pyrimidine SNAr regioselectivity

Lipophilicity: XLogP of Methoxy vs. Phenyl Analog

The target compound has a computed XLogP3‑AA of 3.7, compared with 3.45 for the des‑methoxy analog 2,4‑dichloro‑5‑phenylpyrimidine [1]. The ΔlogP of +0.25 log unit corresponds to an approximately 1.8‑fold increase in octanol‑water partition coefficient, which may enhance passive membrane permeability for CNS‑targeted lead series.

lipophilicity XLogP CNS drug-likeness

Hydrogen Bond Acceptors: Methoxy vs. Phenyl Analogs

PubChem lists the hydrogen bond acceptor count for 2,4‑dichloro‑5‑(4‑methoxyphenyl)pyrimidine as 3 (the pyrimidine N1 and N3 nitrogens plus the methoxy oxygen), whereas 2,4‑dichloro‑5‑phenylpyrimidine has only 2 H‑bond acceptors (the two pyrimidine nitrogens alone) [1]. The additional acceptor site can enhance aqueous solubility, facilitate co‑crystallization with protein targets, and enable directed supramolecular assembly in materials chemistry.

hydrogen bond acceptor solubility crystal engineering

TPSA: Methoxy vs. Phenyl Analog

The target compound has a computed TPSA of 35 Ų, compared with 25.78 Ų for 2,4‑dichloro‑5‑phenylpyrimidine [1]. Both values remain well below the 140 Ų threshold for good oral absorption and below the 90 Ų threshold for blood‑brain barrier penetration, indicating favorable pharmacokinetic potential for both. The 9.2 Ų difference reflects the methoxy oxygen contribution and may influence transporter recognition.

TPSA oral bioavailability brain penetration

2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Applications and Sourcing


CNS-Penetrant Kinase Inhibitor Lead Generation

With an XLogP3‑AA of 3.7 and TPSA of 35 Ų, this scaffold is ideally suited for CNS‑targeted kinase inhibitor programs where balanced lipophilicity and low TPSA are required for blood‑brain barrier penetration. The two chlorine handles allow sequential SNAr or Suzuki coupling to generate diverse C2,C4‑disubstituted libraries while the 5‑(4‑methoxyphenyl) group provides a metabolically stable aromatic anchor. Confirm that the supplier provides ≥97% purity (as offered by Aladdin, cat. A883924) with characterization by ¹H NMR and HPLC to avoid regioisomeric contamination from 6‑aryl byproducts .

Regioselective SNAr Library Synthesis with Electron-Donating C5 Group

For chemists synthesizing 2,4‑diaminopyrimidine libraries, the electron‑donating 4‑methoxyphenyl group at C5 is predicted to alter the intrinsic C4‑vs‑C2 SNAr preference relative to electron‑withdrawing analogs. This compound can serve as a mechanistic probe to test whether C2‑ or C4‑selective substitution can be achieved without the tertiary amine nucleophile strategy described by Lee et al. (2015) for electron‑withdrawing substrates [1]. The distinct regiochemical outcome makes it a valuable comparator scaffold in reaction methodology studies.

Antibacterial 5-Arylpyrimidine Scaffold Optimization

Recent work by Khalifa et al. (2024) demonstrated that 5‑aryl‑N²,N⁴‑dibutylpyrimidine‑2,4‑diamines exhibit broad‑spectrum antibacterial activity with the 4‑chlorophenyl derivative achieving MIC values of 1–2 µg/mL against MRSA [2]. This compound serves as the direct synthetic precursor to the 4‑methoxyphenyl analog of that series via sequential amination at C2 and C4. Procurement enables direct head‑to‑head comparison of the 4‑methoxy vs. 4‑chloro pharmacophore in antibacterial SAR studies.

Hydrogen-Bond-Guided Fragment Elaboration

With 3 hydrogen‑bond acceptors (vs. 2 for the phenyl analog), this compound provides an additional polar contact point for fragment‑based drug discovery. The methoxy oxygen can engage in water‑bridged or direct hydrogen bonds with kinase hinge regions or the ribose pocket of ATP‑binding sites, offering a differentiation axis that is unavailable with halo‑phenyl analogs.

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